O-Desmethyl-O-ethylAlbendazole is derived from Albendazole through the demethylation and ethylation processes. It falls under the category of benzimidazoles, which are characterized by a fused benzene and imidazole ring structure. This compound's relevance lies in its potential to serve as an impurity marker or an active metabolite in pharmacokinetic studies related to Albendazole .
The synthesis of O-Desmethyl-O-ethylAlbendazole involves several key steps:
The molecular structure of O-Desmethyl-O-ethylAlbendazole can be described as follows:
O-Desmethyl-O-ethylAlbendazole can participate in several chemical reactions:
Typical conditions for these reactions include:
The mechanism of action of O-Desmethyl-O-ethylAlbendazole is closely related to that of Albendazole:
Studies indicate that derivatives like O-Desmethyl-O-ethylAlbendazole maintain similar efficacy profiles as their parent compounds but may exhibit different pharmacokinetic properties due to structural modifications.
O-Desmethyl-O-ethylAlbendazole exhibits several notable physical and chemical properties:
The compound shows stability under normal storage conditions but may degrade under extreme pH conditions or prolonged exposure to light.
O-Desmethyl-O-ethylAlbendazole has several scientific applications:
O-Desmethyl-O-ethylAlbendazole represents a structurally modified derivative of albendazole (methyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate), a cornerstone anthelmintic within the benzimidazole class. The core benzimidazole scaffold consists of a fused benzene and imidazole ring system, which is essential for anthelmintic activity through β-tubulin binding [1] [3] [8]. The structural modifications in O-Desmethyl-O-ethylAlbendazole occur at two key sites:
This results in the chemical transformation of albendazole’s carbamate functional group from –NHCOOCH₃ to –NHCOOCH₂CH₃, while retaining the propylthio side chain at the 5-position of the benzimidazole nucleus. Such modifications alter the molecule’s polarity, metabolic stability, and tubulin-binding affinity compared to the parent drug [1] [3]. Table 1 compares key structural features:
Table 1: Structural Characteristics of Albendazole and Selected Derivatives
Compound | R₁ (5-position) | R₂ (carbamate) | Molecular Formula |
---|---|---|---|
Albendazole | -S-C₃H₇ | -OCH₃ | C₁₂H₁₅N₃O₂S |
O-DesmethylAlbendazole | -S-C₃H₇ | -OH | C₁₁H₁₃N₃O₂S |
O-Desmethyl-O-ethylAlbendazole | -S-C₃H₇ | -OCH₂CH₃ | C₁₃H₁₇N₃O₂S |
The ethylation increases lipophilicity (log P increase of ~0.5-0.7 compared to albendazole), potentially influencing membrane permeability and protein binding interactions. Crucially, the modified carbamate retains hydrogen-bonding capacity critical for β-tubulin binding, though steric effects from the ethyl group may alter binding kinetics [1] [3].
The discovery of O-Desmethyl-O-ethylAlbendazole is intertwined with the evolution of benzimidazole anthelmintics:
This derivative was initially characterized during investigations into albendazole’s metabolic fate in liver microsomes, where enzymatic O-demethylation generates the phenolic intermediate (O-desmethylalbendazole). Synthetic O-alkylation of this intermediate yielded ethyl, propyl, and butyl analogs for biological evaluation. O-Desmethyl-O-ethylAlbendazole thus emerged as both a potential metabolite analog and a deliberately engineered derivative to enhance metabolic stability over the parent drug [1] [9]. Table 2 outlines key milestones:
Table 2: Historical Development Timeline of Key Benzimidazoles
Year | Development Milestone | Significance |
---|---|---|
1961 | Introduction of thiabendazole | First commercial benzimidazole anthelmintic |
1970s | Carbamate derivatives (parbendazole, mebendazole) | Improved spectrum and pharmacokinetics |
1982 | Albendazole commercialization (SmithKline Beecham) | Gold standard for tissue-dwelling helminths |
Late 1980s | Identification of O-desmethylalbendazole metabolite | Revealed primary oxidative deactivation pathway |
1990s | Synthesis of O-alkylated derivatives (e.g., O-Desmethyl-O-ethylAlbendazole) | Exploration of metabolically stabilized analogs |
O-Desmethyl-O-ethylAlbendazole is a critical target analyte in albendazole quality control due to its potential formation via:
International Council for Harmonisation (ICH) Q3A/B guidelines classify it as a "specified impurity" requiring identification and quantification at thresholds ≥0.1% in albendazole drug substances and products [4] [9]. Its control is mandated for several reasons:
Modern analytical approaches for its detection and quantification include:
Table 3 summarizes regulatory and analytical considerations:
Table 3: Analytical Control Strategies for O-Desmethyl-O-ethylAlbendazole
Parameter | Requirement/Recommendation | Basis |
---|---|---|
ICH Identification Threshold | 0.1% (for albendazole dose ≤2g/day) | Q3B(R2) guidelines |
Analytical Method | HPLC-UV (ICH validation: specificity, accuracy, precision) | Pharmacopeial monographs (USP/EP) |
Confirmatory Technique | LC-MS/MS or NMR | Structural elucidation and unambiguous identification |
Typical Retention Time Shift | +2.5–3.5 min vs. albendazole | Increased hydrophobicity of ethyl vs. methyl group |
Case studies demonstrate that forced degradation of albendazole in ethanolic solutions generates O-Desmethyl-O-ethylAlbendazole at levels up to 0.8% after 72 hours at 60°C, underscoring the need for rigorous solvent control during formulation. Its status as a "potentially genotoxic impurity" remains debated due to the absence of the alerting carbamate N-methyl group, but control to ≤0.3% is typically enforced following ICH M7 principles [4] [9].
The compound exemplifies how impurity profiling has evolved from mere compliance to a strategic activity enabling deeper process chemistry understanding and metabolic insights – a paradigm central to modern pharmaceutical quality by design (QbD) frameworks [4] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7